1,1,2,2-Tetrafluoro-3-methoxypropane

Overview

Description

Molecular Structure Analysis

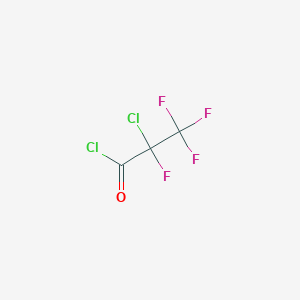

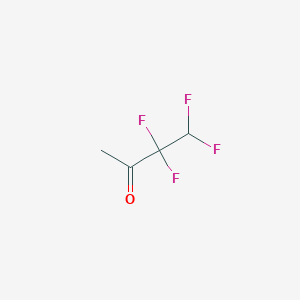

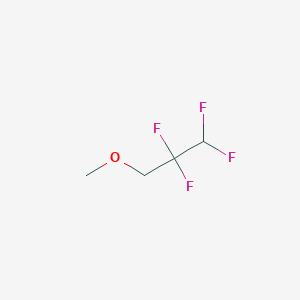

The IUPAC name for this compound is 1,1,2,2-tetrafluoro-3-methoxypropane. Its InChI is InChI=1S/C4H6F4O/c1-9-2-4(7,8)3(5)6/h3H,2H2,1H3 and its InChIKey is CTXZHYNQHNBVKL-UHFFFAOYSA-N . The Canonical SMILES for this compound is COCC(C(F)F)(F)F .Physical And Chemical Properties Analysis

1,1,2,2-Tetrafluoro-3-methoxypropane is a clear, colorless liquid. It has a boiling point of 57.3±40.0 °C at 760 mmHg and a density of 1.2±0.1 g/cm³ . It is non-flammable, non-corrosive, and has a low surface tension.Scientific Research Applications

Thermal Properties and Applications

- Thermal Conductivity and Viscosity Measurement : 1,1,1,3,3,3-hexafluoro-2-methoxypropane, closely related to 1,1,2,2-tetrafluoro-3-methoxypropane, has been studied for its thermal conductivity and kinematic viscosity, indicating its potential as a low global warming working fluid in high-temperature heat pumps and organic Rankine cycles (Alam et al., 2019).

Electrochemical Applications

- Electrolytes for Lithium-Ion Batteries : Research on ternary mixtures, including substances similar to 1,1,2,2-tetrafluoro-3-methoxypropane, has shown potential for safe electrolytes in lithium-ion batteries. These electrolytes can improve safety, wettability to separator and electrodes, and exhibit better rate and cycle performances (Liu et al., 2016).

Environmental and Atmospheric Studies

- Atmospheric Interaction Studies : An insilco study of a similar compound, 1,1-difluoro-2-methoxypropane, with the Bromine monoxide radical, provides insight into atmospheric oxidation reactions, indicating the potential environmental impact and atmospheric interactions of related fluorinated compounds (Rufai et al., 2019).

Chemical Synthesis and Catalysis

- Synthesis and Catalysis : Research on fluorination of chlorofluoroether, involving compounds like 1,1,2,2-tetrafluoro-3-methoxypropane, demonstrates its utility in chemical synthesis and as a catalyst in creating new compounds with potential applications in various industries (Sekiya et al., 2001).

Spectroscopy and Molecular Analysis

- Spectroscopic Studies : The use of chirped pulse Fourier transform microwave spectroscopy on similar fluorinated compounds provides insights into their molecular structures and behaviors. This knowledge can be applied in various scientific fields for understanding molecular dynamics and interactions (Grubbs et al., 2009).

Battery Technology

- Battery Electrolytes at Ultra-Low Temperatures : A study on the use of 1,1,2,2-tetrafluoro-3-methoxypropane in battery electrolytes highlights its efficacy in improving ionic conductivity and enabling operation at ultra-low temperatures, which is crucial for the advancement of battery technology (Shi et al., 2023).

Mechanism of Action

Safety and Hazards

This compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

Future Directions

properties

IUPAC Name |

1,1,2,2-tetrafluoro-3-methoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F4O/c1-9-2-4(7,8)3(5)6/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTXZHYNQHNBVKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382592 | |

| Record name | 1,1,2,2-tetrafluoro-3-methoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60598-17-6 | |

| Record name | 1,1,2,2-tetrafluoro-3-methoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 60598-17-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1,1,2,2-Tetrafluoro-3-methoxypropane contribute to improved performance in lithium-metal batteries, particularly at low temperatures?

A1: 1,1,2,2-Tetrafluoro-3-methoxypropane exhibits a unique amphiphilic structure, meaning it possesses both lithium-loving (lithiophilic) and solvent-loving segments. [] This characteristic enables the molecule to interact with lithium ions (Li+) and the electrolyte solvent in a distinct way. The lithiophilic segment preferentially coordinates with Li+, forming a "solvation shell" around the ion. This interaction promotes the self-assembly of a core-shell-solvation structure within the electrolyte. []

- Enhanced Ionic Conductivity: The organized structure facilitates faster Li+ transport, even at low temperatures, leading to improved rate capability. []

- Reduced Desolvation Energy: The weaker interaction between the solvated Li+ and the surrounding solvent molecules due to the core-shell structure results in easier desolvation at the electrode interface, improving charge transfer kinetics. []

- Stable SEI Formation: The electrolyte promotes the formation of a robust and conductive solid electrolyte interphase (SEI) on the lithium metal anode, protecting it from parasitic reactions and enhancing stability. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.